Home > Products > Screening Compounds P48889 > 1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate
1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate -

1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate

Catalog Number: EVT-8116692
CAS Number:
Molecular Formula: C5H15ClN2O3S
Molecular Weight: 218.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate, a compound with the IUPAC name indicating its structure, is categorized as a sulfonamide derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. It is characterized by the presence of a pyrrolidine ring and a methanesulfonamide group, which contribute to its biological activity.

Source

The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its relevance is underscored by its inclusion in patent literature and chemical databases, such as PubChem, which provides detailed information on its properties and potential applications .

Classification

1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate falls under the classification of sulfonamides, which are known for their antibacterial properties. Moreover, it may exhibit additional pharmacological effects due to the structural features provided by the pyrrolidine moiety.

Synthesis Analysis

Methods

The synthesis of 1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate typically involves the reaction of pyrrolidine with methanesulfonyl chloride. This reaction can be conducted under controlled conditions to ensure high yields and purity.

Technical Details

  1. Reagents Required:
    • Pyrrolidine
    • Methanesulfonyl chloride
    • Hydrochloric acid (for forming the hydrochloride salt)
    • Solvents such as dichloromethane or ethyl acetate for extraction and purification.
  2. Procedure:
    • Dissolve pyrrolidine in an appropriate solvent.
    • Slowly add methanesulfonyl chloride while stirring at low temperatures to prevent excessive heat generation.
    • Allow the reaction to proceed for several hours, monitoring progress via thin-layer chromatography.
    • After completion, neutralize any unreacted reagents and extract the product using a suitable solvent.
    • Crystallize from a mixture of solvents to obtain the hydrochloride hydrate form.
Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate can be represented as follows:

  • Molecular Formula: C₅H₁₃ClN₂O₂S
  • Molecular Weight: Approximately
Introduction to 1-(3-Pyrrolidinyl)methanesulfonamide Hydrochloride Hydrate

This compound integrates a methanesulfonamide group linked to a nitrogen-containing pyrrolidine heterocycle, formulated as a hydrochloride hydrate salt. Its structural features position it as a synthetic intermediate with potential applications in medicinal chemistry, particularly in developing targeted protein kinase inhibitors. The crystalline hydrate salt form enhances stability and solubility—critical properties for pharmacological utility and synthetic manipulation. This section systematically examines its nomenclature, historical significance, and therapeutic relevance within modern oncology drug discovery paradigms.

Nomenclature and Structural Classification in Sulfonamide Derivatives

The systematic name 1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate delineates its molecular architecture according to International Union of Pure and Applied Chemistry (IUPAC) conventions. The root "pyrrolidinyl" designates a saturated five-membered ring with one nitrogen atom, while the "3-" prefix specifies attachment at the third ring position. The "methanesulfonamide" moiety describes a sulfonamide group (–SO₂NH₂) bound to a methylene bridge (–CH₂–), forming the pyrrolidine-methanesulfonamide linkage. "Hydrochloride hydrate" confirms the compound exists as a crystalline salt complex incorporating hydrochloric acid and water molecules [2].

Structurally, it belongs to two pharmacologically significant classes:

  • Sulfonamide derivatives: Characterized by the –SO₂NH₂ group, historically pivotal in antibiotic development (e.g., sulfamethoxazole) and carbonic anhydrase inhibitors. Modern derivatives exhibit kinase inhibition, leveraging sulfonamide interactions with ATP-binding sites through hydrogen bonding and hydrophobic contacts [2].
  • Heterocyclic amines: The pyrrolidine ring provides structural rigidity and nitrogen-based protonation sites, facilitating salt formation and molecular recognition by biological targets. Unlike aromatic heterocycles, saturated pyrrolidine enhances solubility and reduces metabolic oxidation [2].

Table 1: Structural Components of 1-(3-Pyrrolidinyl)methanesulfonamide Hydrochloride Hydrate

ComponentChemical FeatureFunctional Role
Pyrrolidine ringSaturated heterocycle (N-C₄H₈)Confers conformational flexibility; nitrogen enables salt formation and target binding
Methanesulfonamide–CH₂–SO₂NH₂ groupEngages in hydrogen bonding with kinase hinge regions; modulates physicochemical properties
Hydrochloride saltIonic complex with HClEnhances aqueous solubility and crystallinity for synthetic handling
HydrateWater molecules in crystal latticeStabilizes solid-state structure; influences dissolution kinetics

Historical Context in Medicinal Chemistry and Drug Discovery

Sulfonamide-based compounds originated with the antibacterial prontosil in the 1930s. Subsequent structural diversification revealed their utility beyond antimicrobial activity, particularly as enzyme inhibitors targeting human carbonic anhydrases in the 1980s–1990s (e.g., acetazolamide). The evolution toward kinase inhibition emerged in the 2000s, as sulfonamides were engineered to occupy hydrophobic pockets adjacent to kinase ATP-binding sites [2].

Pyrrolidine derivatives gained prominence as bioisosteres for piperidine and morpholine rings in drug design. Their incorporation improves metabolic stability and blood-brain barrier penetration relative to aromatic heterocycles. Notably, kinase inhibitors like imatinib (approved 2001) validated heterocyclic amines as scaffolds for molecularly targeted therapies, stimulating research into substituted pyrrolidine derivatives [2].

1-(3-Pyrrolidinyl)methanesulfonamide derivatives represent a convergence of these historical trends. The sulfonamide group serves as a hinge-binding motif akin to urea in sorafenib (multikinase inhibitor), while the pyrrolidine enables structural diversification at the N1 position. Such hybrid architectures feature in contemporary kinase inhibitor libraries, exemplified by compounds targeting BRAF (vemurafenib analogs) or ALK (crizotinib derivatives) [1] [2].

Role in Targeted Therapy Development

This compound functions as a versatile intermediate synthesizing selective kinase inhibitors. Its structural attributes enable three key design strategies:

  • ATP-competitive inhibition: The sulfonamide nitrogen can form hydrogen bonds with kinase hinge region residues (e.g., Cys or Glu in BRAF), mimicking ATP’s adenine interactions.
  • Allosteric modulation: Derivatives with pyrrolidine-linked hydrophobic groups may occupy adjacent hydrophobic pockets, inducing conformational changes that suppress kinase activation.
  • Solubility enhancement: The hydrochloride hydrate form improves bioavailability, countering lipophilicity issues common in kinase-targeting scaffolds [1] [2].

Table 2: Potential Kinase Targets for 1-(3-Pyrrolidinyl)methanesulfonamide-Based Inhibitors

Kinase TargetTherapeutic AreaDesign Strategy
BRAF V600EMetastatic melanoma, colorectal cancerSulfonamide-pyrrolidine core with arylvinyl extensions for mutant selectivity
HER2 (ErbB2)Breast cancer, gastric cancerConjugation to quinazoline scaffolds exploiting HER2 ATP-pocket topology
PI3KαSolid tumorsHybridization with morpholino-triazines to enhance PI3K isoform specificity
MET kinaseNSCLC with MET amplificationPyrrolidine N-functionalization for HGF-binding site engagement

Recent studies highlight sulfonamide-pyrrolidine hybrids in overcoming drug resistance. For example, derivatives inhibiting EGFR T790M mutants (osimertinib analogs) utilize the sulfonamide to maintain hydrogen bonding with gatekeeper residues while pyrrolidine substituents address steric hindrance from mutated methionine. Similarly, covalent inhibitors targeting KRAS G12C (sotorasib-like) incorporate electrophiles adjacent to the pyrrolidine ring, enabling nucleophilic attack by mutant cysteine [1] [2].

The compound’s role extends to diagnostic applications. Circulating tumor DNA (ctDNA) monitoring trials ("Master Protocols") utilize kinase inhibitors as therapeutic probes to validate target engagement. Derivatives of this scaffold could serve as companion therapeutics in such protocols, linking mutational status to treatment response in colorectal or lung cancers [1].

Properties

Product Name

1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate

IUPAC Name

pyrrolidin-3-ylmethanesulfonamide;hydrate;hydrochloride

Molecular Formula

C5H15ClN2O3S

Molecular Weight

218.70 g/mol

InChI

InChI=1S/C5H12N2O2S.ClH.H2O/c6-10(8,9)4-5-1-2-7-3-5;;/h5,7H,1-4H2,(H2,6,8,9);1H;1H2

InChI Key

QATNZALNFURANZ-UHFFFAOYSA-N

SMILES

C1CNCC1CS(=O)(=O)N.O.Cl

Canonical SMILES

C1CNCC1CS(=O)(=O)N.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.